molecular formula C20H25NO B010133 3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol CAS No. 103290-89-7

3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol

Cat. No.: B010133
CAS No.: 103290-89-7
M. Wt: 295.4 g/mol
InChI Key: GWEATAQTNLRXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol, also known as this compound, is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103290-89-7

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-[1-(3-phenylpropyl)piperidin-3-yl]phenol

InChI

InChI=1S/C20H25NO/c22-20-12-4-10-18(15-20)19-11-6-14-21(16-19)13-5-9-17-7-2-1-3-8-17/h1-4,7-8,10,12,15,19,22H,5-6,9,11,13-14,16H2

InChI Key

GWEATAQTNLRXBM-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)C3=CC(=CC=C3)O

Synonyms

3-[1-(3-Phenylpropyl)-3-piperidinyl]phenol

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 15.2 g (0.049 mole) of 1-(3-phenylpropyl)-3-(3-methoxyphenyl)piperidine from Preparation 1 in 75 ml of glacial acetic acid was added 150 g of 48% aqueous hydrobromic acid. The reaction mixture was heated at 120° C. for 2.5 hours and then it was poured onto ice. The resulting mixture was basified with sodium carbonate and then it was extracted with ethyl acetate. The extracts were washed with water, followed by sodium chloride solution, and then they were dried and evaporated to give 17.2 g of crude product as a tan solid. Purification by recrystallization from a mixture of ethyl acetate/hexane/triethylamine (5:5:0.5) gave 4.0 g (28%) of the title compound, m.p. 119°-120° C.
Name
1-(3-phenylpropyl)-3-(3-methoxyphenyl)piperidine
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
28%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.